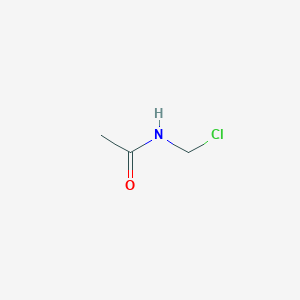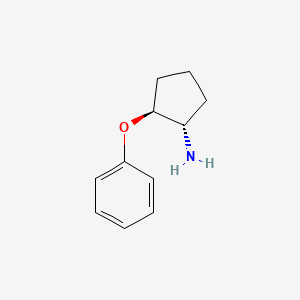
N-(chloromethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(chloromethyl)acetamide: is an organic compound with the molecular formula C3H6ClNO It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(chloromethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where formaldehyde acts as a source of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of chloromethylation agents such as chloromethyl methyl ether in the presence of a catalyst can be employed to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(chloromethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include this compound oxides.
Reduction: Products include N-methylacetamide.
Scientific Research Applications
Chemistry: N-(chloromethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential pharmacological activities. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
N-(2-chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a methyl group.
N-(chloromethyl)benzamide: Similar in structure but with a benzene ring instead of a methyl group.
N-(chloromethyl)formamide: Similar in structure but with a formyl group instead of an acetyl group.
Uniqueness: N-(chloromethyl)acetamide is unique due to its specific reactivity profile. The presence of the chloromethyl group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance.
Properties
Molecular Formula |
C3H6ClNO |
|---|---|
Molecular Weight |
107.54 g/mol |
IUPAC Name |
N-(chloromethyl)acetamide |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |
InChI Key |
OOUSUFKQKJONBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
